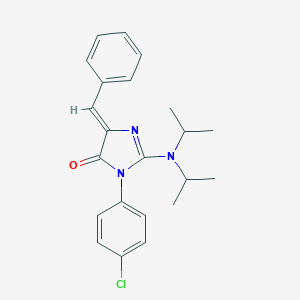
5-benzylidene-3-(4-chlorophenyl)-2-(diisopropylamino)-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-benzylidene-3-(4-chlorophenyl)-2-(diisopropylamino)-3,5-dihydro-4H-imidazol-4-one, commonly known as CLIM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CLIM belongs to the class of imidazolines, which are known to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and antihypertensive effects.
Aplicaciones Científicas De Investigación
CLIM has shown promising results in various scientific research applications. It has been identified as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In addition, it has been found to possess anti-inflammatory properties, which make it a potential therapeutic option for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. CLIM has also been identified as a potential treatment for neuropathic pain, as it has been found to reduce pain sensitivity in animal models.
Mecanismo De Acción
The mechanism of action of CLIM is not fully understood. However, it has been suggested that it may act through the modulation of ion channels, such as voltage-gated calcium channels, which are involved in the regulation of cellular signaling pathways. In addition, CLIM has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CLIM has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses. CLIM has also been found to reduce the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the regulation of cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CLIM is its ability to selectively target specific ion channels and enzymes, which makes it a potential therapeutic option for various diseases. In addition, it has been found to exhibit low toxicity in animal models, which makes it a safer option compared to other compounds. However, CLIM has some limitations for lab experiments. Its solubility in water is low, which makes it difficult to administer in vivo. In addition, its stability under physiological conditions is not well established, which may affect its efficacy.
Direcciones Futuras
There are several future directions for the research on CLIM. One potential direction is to investigate its efficacy in various animal models of inflammatory diseases and cancer. Another direction is to investigate its mechanism of action in more detail, which may lead to the identification of new therapeutic targets. In addition, further studies are needed to establish its safety and efficacy in humans, which may pave the way for its clinical development as a potential therapeutic agent.
In conclusion, CLIM is a novel compound with potential therapeutic applications in various scientific research areas. Its ability to selectively target specific ion channels and enzymes, and its low toxicity make it a promising option for further research. However, its solubility in water and stability under physiological conditions need to be addressed in future studies. Further research is needed to establish its safety and efficacy in humans, which may lead to its clinical development as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of CLIM involves the condensation of 4-chlorobenzaldehyde and diisopropylamine with imidazole-2-carboxaldehyde in the presence of acetic acid. The resulting product is then subjected to benzylidene formation using benzaldehyde and catalytic amounts of p-toluenesulfonic acid. The final product is obtained through recrystallization from ethanol.
Propiedades
Fórmula molecular |
C22H24ClN3O |
|---|---|
Peso molecular |
381.9 g/mol |
Nombre IUPAC |
(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-[di(propan-2-yl)amino]imidazol-4-one |
InChI |
InChI=1S/C22H24ClN3O/c1-15(2)25(16(3)4)22-24-20(14-17-8-6-5-7-9-17)21(27)26(22)19-12-10-18(23)11-13-19/h5-16H,1-4H3/b20-14- |
Clave InChI |
XTPFJKHJDPCWAJ-ZHZULCJRSA-N |
SMILES isomérico |
CC(C)N(C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)Cl)C(C)C |
SMILES |
CC(C)N(C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)Cl)C(C)C |
SMILES canónico |
CC(C)N(C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6Z)-5-imino-2-isopropyl-6-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295830.png)
![5-imino-6-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295832.png)
![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295834.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295836.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295842.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![5-imino-2-isopropyl-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295846.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)